molecular formula C7H13ClFN B1448046 4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1423031-21-3

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No. B1448046
M. Wt: 165.63 g/mol
InChI Key: XJCSWBVEJLRPIW-UHFFFAOYSA-N
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Description

“4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride” is a chemical compound with the CAS Number: 1423031-21-3 . It has a molecular weight of 165.64 .

Physical and Chemical Properties The compound is a powder at room temperature . Its IUPAC name is 4-fluorooctahydrocyclopenta[c]pyrrole hydrochloride . The InChI code for this compound is 1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H .

Scientific Research Applications

Anion Receptor Chemistry

Fluorinated pyrrole derivatives, such as those described by Anzenbacher et al. (2000), show enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate compared to their non-fluorinated counterparts. This is evidenced by their use in the development of neutral anion receptors with augmented affinities and selectivities, which could potentially include "4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride" for similar applications (Anzenbacher et al., 2000). Moreover, Maji and Mandal (2017) explored perfluoroalkyl calix[4]pyrroles for the efficient extraction of fluoride ions from aqueous solutions, showcasing another application of fluorinated pyrroles in anion recognition and extraction processes (Maji & Mandal, 2017).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, fluorinated pyrroles have been investigated for their potential as kinase inhibitors and in the development of new drugs. For instance, Caballero et al. (2011) conducted docking and QSAR studies on fluoropyrrole derivatives as c-Met kinase inhibitors, highlighting their importance in designing compounds with high inhibitory activity against specific cancer targets (Caballero et al., 2011). Similarly, Arba et al. (2018) investigated the QSAR of fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors, demonstrating their potential in the treatment of type 2 diabetes (Arba et al., 2018).

Organic Synthesis and Molecular Dynamics

Fluorinated pyrroles are also pivotal in organic synthesis and molecular dynamics studies. For example, Blas et al. (2007) explored the dynamics of calix[4]pyrrole and its fluorinated derivatives, revealing their flexibility and conformational changes upon anion binding, which could inform the design of molecular sensors and switches (Blas et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . The precautionary statements for this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-2-1-5-3-9-4-6(5)7;/h5-7,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCSWBVEJLRPIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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